Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
Description
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid (CAS: 2909815-23-0) is a spirocyclic compound with a molecular formula of C₁₄H₂₂F₂N₂O₆ and a molecular weight of 352.33–352.34 . Structurally, it comprises:
- A spiro[3.5]nonane core, featuring two fused rings (a 3-membered and a 5-membered nitrogen-containing ring).
- 8,8-Difluoro substitution on the spirocyclic framework, enhancing electronegativity and influencing reactivity.
- A tert-butyl carboxylate group acting as a protective moiety for the amine functionality.
- Oxalic acid (C₂H₂O₄) as a counterion, forming a salt to improve stability and solubility .
This compound is marketed for research purposes at $957.00/100 mg (95% purity) and is stored under standard laboratory conditions .
Properties
Molecular Formula |
C14H22F2N2O6 |
|---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XHVJULUQAXEIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Analysis
Seven-Step Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate Derivatives
A closely related synthetic methodology for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which shares the spirocyclic diazaspiro core structure, has been reported in a 2020 patent (CN111620869A). This method can be adapted and extended to include difluoro substitution and oxalic acid salt formation for the target compound.
Stepwise Reaction Scheme
| Step | Reaction Description | Reagents and Conditions | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| 1 | Ethyl malonate addition in ethanol solvent to form intermediate compound 2 | Ethanol | 25–80 | 5 |
| 2 | Reduction of compound 2 with lithium borohydride in tetrahydrofuran (THF) to compound 3 | Lithium borohydride, THF | 0–70 | 2.5 |
| 3 | Reaction of compound 3 with p-toluenesulfonyl chloride in dichloromethane to form compound 4 | p-Toluenesulfonyl chloride, DCM | 25 | 12 |
| 4 | Ring closure of compound 4 using cesium carbonate in acetonitrile to yield compound 5 | Cesium carbonate, MeCN | 25–90 | 3 |
| 5 | Reduction of compound 5 with magnesium chips in methanol to compound 6 | Magnesium chips, MeOH | 25–80 | 1 |
| 6 | Reaction of compound 6 with Boc anhydride in dichloromethane to form compound 7 | Boc anhydride, DCM | 25 | 12 |
| 7 | Final hydrogenation of compound 7 with palladium on carbon in methanol to yield compound 8 (target ester) | Pd/C, MeOH | 25 | 3 |
This sequence results in tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate with good overall yield and is suitable for scale-up due to the availability of starting materials and manageable reaction conditions.
Notes on Reaction Conditions and Yields
- The initial malonate reaction forms the key carbon backbone.
- Lithium borohydride reduction is critical for selective conversion without over-reduction.
- The p-toluenesulfonyl chloride step introduces a good leaving group for ring closure.
- Cesium carbonate facilitates intramolecular cyclization to form the spiro ring.
- Magnesium reduction and Boc protection steps are standard for amine functional group manipulation.
- Final catalytic hydrogenation ensures removal of protecting groups or saturation as needed.
Difluoro Substitution and Oxalic Acid Salt Formation
Research Discoveries and Advances
- The synthetic route provides a practical method for producing diazaspiro compounds with good control over stereochemistry and functional group compatibility.
- The use of mild bases like cesium carbonate for ring closure reduces side reactions and improves selectivity.
- Boc protection and palladium-catalyzed hydrogenation are well-established techniques that enhance product purity.
- Incorporation of difluoro substituents is crucial for modulating biological activity and metabolic stability, although specific fluorination steps require further optimization.
- Oxalic acid salt formation improves compound handling and pharmaceutical formulation potential.
Chemical Reactions Analysis
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves its interaction with specific molecular targets. The fluorine atoms and diaza groups can form strong interactions with proteins and enzymes, affecting their function. The spirocyclic structure can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related spirocyclic compounds:
Key Observations :
- Fluorine Substitution: The 8,8-difluoro configuration in the target compound increases electronegativity compared to non-fluorinated analogs (e.g., benzyl-substituted variants) .
- Ring Size: Spiro[3.4]octane analogs (e.g., Ref.
- Counterion Role : The oxalic acid counterion in the target compound enhances solubility, whereas other variants (e.g., Ref. ) lack such counterions, possibly affecting crystallinity .
Physicochemical and Functional Properties
Biological Activity
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid (CAS No. 2909815-23-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C14H22F2N2O6
- Molecular Weight : 352.33 g/mol
- Structure : The compound features a spirocyclic structure which contributes to its unique biological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. The following sections detail specific areas of interest.
2. Anticancer Potential
The spirocyclic framework is often associated with anticancer activity. Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines. For example:
- Case Study : In vitro studies demonstrated that derivatives of diazaspiro compounds exhibited cytotoxic effects against breast cancer cells, suggesting a potential pathway for further exploration in tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid.
3. Neuroprotective Effects
Emerging research indicates that spiro compounds may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.
- Research Finding : A study on related compounds showed reduced neuronal apoptosis in models of oxidative stress, hinting at the potential for neuroprotection.
Data Tables
The following table summarizes key research findings related to the biological activity of related compounds:
| Compound Name | Activity Type | Model/System Used | Reference |
|---|---|---|---|
| Analog A | Antimicrobial | E. coli | |
| Analog B | Anticancer | MCF-7 cells | |
| Analog C | Neuroprotective | Neuronal cultures |
The precise mechanism of action for tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid remains to be fully elucidated. However, it is hypothesized that:
- The spirocyclic structure may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways.
- Its fluorinated components could enhance lipophilicity and membrane permeability, facilitating cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
